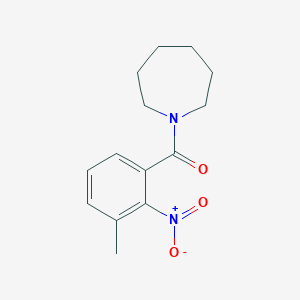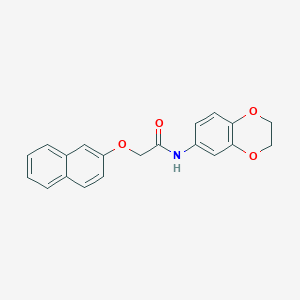
N-1,3-benzodioxol-5-yl-2-(1-oxo-2(1H)-phthalazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-2-(1-oxo-2(1H)-phthalazinyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BDP or BDP-MA and is a fluorescent probe that has been extensively used in biological and medical research.
作用機序
BDP-MA is a fluorescent probe that works by binding to specific biological molecules. When excited by light, the probe emits a fluorescent signal that can be detected and measured. The binding of BDP-MA to biological molecules is dependent on the chemical structure of the molecule and the binding affinity of the probe. The emission wavelength of the probe can also be modulated by changing the pH of the solution, making it a versatile tool for biological and medical research.
Biochemical and Physiological Effects
BDP-MA has been shown to have minimal biochemical and physiological effects on cells and tissues. It has been extensively tested for cytotoxicity and has been found to be non-toxic at concentrations used in scientific research. BDP-MA has also been shown to have minimal interference with biological processes, making it a reliable tool for biological and medical research.
実験室実験の利点と制限
The main advantage of BDP-MA is its unique fluorescence properties, which make it a versatile tool for biological and medical research. It is also relatively easy to synthesize and purify, making it readily available for use in scientific experiments. The main limitation of BDP-MA is its sensitivity to pH changes, which can affect its binding affinity to biological molecules. It is also relatively expensive compared to other fluorescent probes, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of BDP-MA in scientific research. One potential application is in the development of new cancer diagnostic tools that can detect cancer cells at an early stage. BDP-MA can also be used in the development of new imaging techniques for cell tracking and monitoring. Another potential application is in the development of new drug delivery systems that can target specific biological molecules using BDP-MA as a targeting agent. Overall, BDP-MA has significant potential for use in various scientific research fields and will likely continue to be an important tool for many years to come.
合成法
The synthesis of BDP-MA involves the reaction of 2-(1-oxo-2(1H)-phthalazinyl)acetic acid with 3,4-methylenedioxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction produces a greenish-yellow powder that is purified using column chromatography. The yield of the synthesis process is typically around 60-70%.
科学的研究の応用
BDP-MA has been extensively used in scientific research due to its unique fluorescence properties. It has been used as a fluorescent probe to detect and visualize various biological molecules such as proteins, nucleic acids, and lipids. BDP-MA has also been used as a fluorescent labeling agent for cell imaging and tracking. In medical research, BDP-MA has been used as a diagnostic tool for cancer detection and imaging.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1-oxophthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-16(19-12-5-6-14-15(7-12)24-10-23-14)9-20-17(22)13-4-2-1-3-11(13)8-18-20/h1-8H,9-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBJMJPPUFSOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(1-oxophthalazin-2(1H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5755302.png)

![2-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5755318.png)
![3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5755326.png)
![1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)

![N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5755344.png)
![2-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5755348.png)
![methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5755362.png)

methanone](/img/structure/B5755394.png)

![2-(3,5-dimethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5755410.png)
